[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone
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Overview
Description
- The compound’s systematic name is (1-Methyl-1H-tetrazol-5-yl)(phenyl)methanone .
- It consists of a piperidine ring with a chlorophenyl group and a tetrazole group attached.
- The molecular formula is C~20~H~20~ClN~5~O~2~ .
- It may have applications in various fields due to its unique structure.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature.
- similar compounds with tetrazole and piperidine moieties can be synthesized using standard organic chemistry techniques.
Chemical Reactions Analysis
- The compound may undergo various reactions, including:
Oxidation: Oxidation of the piperidine ring or the phenyl group.
Reduction: Reduction of the ketone group.
Substitution: Substitution reactions at the chlorophenyl position.
- Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines).
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a drug candidate, especially considering the piperidine and tetrazole moieties.
Biological Studies: Explore its interactions with biological targets (e.g., receptors, enzymes).
Industry: Assess its use in chemical processes or materials.
Mechanism of Action
- The exact mechanism remains speculative due to limited information.
- Potential molecular targets could include receptors or enzymes related to cardiovascular health (given its structural similarity to certain antihypertensive drugs).
Remember that further research and experimental data are necessary to fully understand this compound’s properties and applications
Properties
Molecular Formula |
C20H20ClN5O2 |
---|---|
Molecular Weight |
397.9 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-[3-(5-methyltetrazol-1-yl)phenyl]methanone |
InChI |
InChI=1S/C20H20ClN5O2/c1-14-22-23-24-26(14)18-4-2-3-15(13-18)19(27)25-11-9-20(28,10-12-25)16-5-7-17(21)8-6-16/h2-8,13,28H,9-12H2,1H3 |
InChI Key |
SVVYMMPSZHTOCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC(=C2)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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